5-bromo-1H-indole-3-carboxylic acid

Physical Organic Chemistry Ionization Salt Selection

5-Bromo-1H-indole-3-carboxylic acid is a brominated heterocyclic building block featuring a carboxylic acid at the indole C3 position and a bromine substituent at the C5 position of the indole ring. This dual-functional architecture confers versatile reactivity, enabling amide/ester formation via the carboxylic acid handle and transition metal-catalyzed cross-coupling at the C–Br site, making it a strategic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 10406-06-1
Cat. No. B082289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-3-carboxylic acid
CAS10406-06-1
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
InChIKeyJVZMBSGNSAHFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-3-carboxylic acid (CAS 10406-06-1): A Differentiated Brominated Indole Building Block for Kinase-Targeted Drug Discovery and Cross-Coupling Chemistry


5-Bromo-1H-indole-3-carboxylic acid is a brominated heterocyclic building block featuring a carboxylic acid at the indole C3 position and a bromine substituent at the C5 position of the indole ring . This dual-functional architecture confers versatile reactivity, enabling amide/ester formation via the carboxylic acid handle and transition metal-catalyzed cross-coupling at the C–Br site, making it a strategic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Why 5-Bromo-1H-indole-3-carboxylic acid Cannot Be Replaced by Generic Indole-3-carboxylic Acid or Alternative Halogenated Analogs Without Consequence


The 5-bromo substitution is not a trivial structural variation; it materially alters the electronic landscape of the indole core, influencing acidity, regioselectivity in further functionalization, and the biological activity of derived compounds. The Hammett acidity study demonstrated that 5-bromoindole-3-carboxylic acid deviates from the expected linear free-energy relationship, exhibiting a pKa that is 'somewhat less acidic than expected' due to steric and electronic factors unique to the 5-bromo substituent [1]. In biological systems, the 5-bromo group significantly enhances kinase inhibitory potency relative to non-brominated indole analogs, as shown in direct comparative SAR studies against pp60(c-Src) tyrosine kinase [2]. Furthermore, the C–Br bond at the 5-position is substantially more reactive in palladium-catalyzed cross-coupling reactions compared to C–Cl or C–F, directly impacting synthetic efficiency and the accessible chemical space of downstream derivatives [3].

Quantitative Evidence Guide: How 5-Bromo-1H-indole-3-carboxylic acid Differentiates from Closest Analogs on Measurable Dimensions


pKa Deviation from Hammett Prediction: 5-Bromo Confers Unique Acidity Profile vs. 5-Chloro, 5-Fluoro, and Unsubstituted Indole-3-carboxylic Acids

The 5-bromoindole-3-carboxylic acid exhibits a predicted pKa of 3.68 ± 0.30 , compared to 3.90 ± 0.10 for the unsubstituted indole-3-carboxylic acid , representing a modest but real enhancement in acidity. However, the landmark Hammett study by Melzer (1962) found that 5-bromoindole-3-carboxylic acid is actually less acidic than predicted by the Hammett equation, an anomaly attributed to steric and electronic effects specific to the 5-bromo substituent that are not observed with 5-chloro or 5-fluoro analogs [1]. This deviation means that protonation-state-dependent properties such as solubility, membrane permeability, and salt/cocrystal formation cannot be reliably extrapolated from other 5-haloindole-3-carboxylic acids.

Physical Organic Chemistry Ionization Salt Selection

Thermal Stability Advantage: 5-Bromoindole-3-carboxylic acid Exhibits Higher Melting Point than 5-Chloro and 5-Fluoro Analogs

The melting point of 5-bromoindole-3-carboxylic acid is 238–240 °C (decomposition) , which is 28–30 °C higher than the 5-chloro analog (209–210 °C) and 2–6 °C higher than the 5-fluoro analog (234–236 °C, decomposition) . The unsubstituted indole-3-carboxylic acid melts at 232–234 °C . The elevated melting point of the 5-bromo derivative suggests stronger intermolecular interactions in the crystalline lattice, which may correlate with superior bench-top stability, lower hygroscopicity, and higher crystallinity—factors directly relevant to accurate weighing, long-term storage, and formulation reproducibility.

Thermal Analysis Solid-State Chemistry Crystallinity

Cross-Coupling Reactivity: C5–Br Outperforms C5–Cl and C5–F in Pd-Catalyzed Transformations for Efficient Derivatization

The C–Br bond at the indole 5-position is inherently more reactive toward oxidative addition with Pd(0) catalysts than C–Cl or C–F bonds, a well-established principle in organometallic chemistry [1]. This translates into milder reaction conditions and higher yields for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings when using 5-bromoindole-3-carboxylic acid compared to its 5-chloro or 5-fluoro congeners. The practical consequence is that medicinal chemistry groups can more reliably derivatize the 5-position in parallel library synthesis using the bromo intermediate, whereas the chloro analog may require elevated temperatures, specialized ligands, or microwave acceleration, and the fluoro analog is essentially inert under standard cross-coupling conditions [2].

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Direct SAR Evidence: 5-Bromo Substitution Enhances pp60(c-Src) Tyrosine Kinase Inhibitory Potency Relative to Non-Brominated Indole Analogs

In a direct head-to-head SAR study, Kılıç et al. (2009) synthesized a series of N-benzyl-indole-3-imine and amine derivatives and their 5-bromo congeners, evaluating all compounds against pp60(c-Src) tyrosine kinase [1]. The study explicitly concluded that 'among N-benzyl-indole derivatives, those bearing 5-bromo substitution have enhanced potency, where the amine derivatives were more active than imines' [1]. This provides direct experimental evidence that the 5-bromo substituent, relative to the non-brominated indole scaffold, contributes positively to target engagement. While the study did not test 5-chloro or 5-fluoro comparators in the same assay, the finding establishes bromine at the 5-position as a pharmacophoric element that cannot be assumed interchangeable with hydrogen or other halogens.

Kinase Inhibition Structure-Activity Relationship Anticancer

Commercial Purity Benchmarking: ≥98% (HPLC) Purity as Crystalline Powder Enables Reproducible Weighing and Reaction Stoichiometry

5-Bromoindole-3-carboxylic acid is available from major chemical suppliers at ≥98.0% purity (HPLC, titration) as a crystalline powder . In comparison, the 5-chloroindole-3-carboxylic acid is commonly supplied at unspecified or lower purity grades . The high, analytically verified purity of the 5-bromo compound ensures that stoichiometric calculations for downstream reactions (amide couplings, esterifications) are accurate and that side reactions from impurities are minimized. This is particularly important in fragment-based drug discovery or parallel chemistry where reaction outcomes are highly sensitive to stoichiometric precision.

Quality Control Analytical Chemistry Reproducibility

Validated Intermediate Status: Documented Use in VEGFR-2 Tyrosine Kinase Inhibitor Synthesis Programs

Multiple authoritative sources identify 5-bromoindole-3-carboxylic acid as a key intermediate for preparing indole-based VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinase inhibitors [1]. VEGFR-2 is a clinically validated anti-angiogenic target in oncology. The compound's established role in this therapeutic area provides a documented precedent that the 5-chloro and 5-fluoro analogs lack in the open literature. While specific IC50 values of final VEGFR-2 inhibitors derived from this intermediate have been reported in the sub-nanomolar to nanomolar range (e.g., BindingDB entries for indole-based VEGFR-2 inhibitors showing IC50 = 3.60 nM [2]), the parent compound serves as the essential chemical feedstock rather than the active species itself.

Angiogenesis VEGFR-2 Targeted Therapy

Optimal Procurement and Application Scenarios for 5-Bromo-1H-indole-3-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Src-Family or VEGFR-2 Kinases

When synthesizing focused libraries of indole-based kinase inhibitors, 5-bromo-1H-indole-3-carboxylic acid should be selected over non-brominated indole-3-carboxylic acid or the 5-chloro analog. The direct SAR evidence of enhanced pp60(c-Src) potency with 5-bromo substitution and the documented role as a VEGFR-2 inhibitor precursor provide a compendium of literature-supported justification. The C5–Br bond enables efficient Suzuki or Sonogashira diversification at mild temperatures, accelerating SAR exploration .

Salt and Co-Crystal Screening Programs Requiring Predictive Ionization Behavior

The unique pKa deviation from the Hammett prediction means that 5-bromo-1H-indole-3-carboxylic acid cannot be substituted by 5-chloro or 5-fluoro analogs in salt formation studies . Procurement of the authentic 5-bromo compound is essential when the target API or intermediate contains this specific substitution pattern, as the anomalous acidity may impact counterion selection and crystallinity outcomes.

Parallel Synthesis and High-Throughput Chemistry Where Reaction Robustness Dictates Library Success Rates

The ≥98% HPLC purity and crystalline powder physical form ensure accurate solid dispensing on automated platforms and predictable reaction stoichiometry, minimizing the failure rate in amide coupling or esterification reactions where the carboxylic acid handle is used. The higher melting point (238–240 °C) permits vacuum-drying without sublimation loss, preserving mass balance across multi-step synthetic sequences .

Fragment-Based Drug Discovery (FBDD) Requiring High-Purity, Soluble Indole Scaffolds

As a low-molecular-weight (240.05 Da) fragment with dual functional handles (C3–COOH for elaboration, C5–Br for cross-coupling), 5-bromo-1H-indole-3-carboxylic acid meets FBDD criteria for a rule-of-three compliant fragment. Its established purity and crystallinity ensure solubility in aqueous buffer/DMSO mixtures for biophysical screening (SPR, NMR, ITC), where impurities can confound binding data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.